![molecular formula C23H25Cl2F3N4O3S B12620288 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
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Overview
Description
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Janus Kinase Inhibition
5,5-Dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide has been identified as a potent inhibitor of Janus kinases (JAKs). JAKs are critical enzymes involved in the signaling pathways for various cytokines and growth factors, playing significant roles in immune response and inflammation. The inhibition of these kinases can lead to therapeutic effects in diseases such as:
- Autoimmune disorders : Conditions like rheumatoid arthritis and psoriasis.
- Cancers : Specifically those driven by aberrant JAK signaling pathways.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the compound's structure can significantly impact its biological activity. The presence of the sulfonyl group and the trifluoroethyl moiety are crucial for enhancing selectivity towards specific JAK isoforms, which may reduce off-target effects and improve therapeutic outcomes.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring : Utilizing appropriate precursors to create the desired cyclic structure.
- Introduction of functional groups : Such as dichloro and trifluoroethyl groups through halogenation reactions.
- Final coupling reactions : To attach the cyanopropyl chain and other substituents.
These synthetic routes are essential for producing sufficient quantities for research and potential therapeutic applications.
Study 1: Efficacy in Autoimmune Models
In preclinical studies, this compound was evaluated in mouse models of autoimmune diseases. The results indicated a significant reduction in inflammatory markers and improved clinical scores compared to control groups.
Study 2: Cancer Cell Line Testing
The compound was tested against various cancer cell lines known to exhibit JAK-dependent growth. Results demonstrated dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
Biological Activity
5,5-Dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide (often referred to as MK-1256) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23Cl2F3N4O3S
- Molecular Weight : 563.4 g/mol
- IUPAC Name : (1R,2R)-5,5-dichloro-N-(1-cyanocyclopropyl)-2-[4-(4-methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
- CAS Number : 1190865-44-1
The compound exhibits its biological activity primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been identified as an inhibitor of the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor growth . The inhibition of VEGFR2 can lead to reduced tumor vascularization and growth.
Anticancer Properties
Research indicates that MK-1256 demonstrates significant anticancer activity across various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.45 | Apoptosis induction |
MCF7 (Breast Cancer) | 0.30 | Cell cycle arrest |
HCT116 (Colon Cancer) | 0.50 | Inhibition of VEGFR signaling |
Anti-inflammatory Effects
In addition to its anticancer properties, MK-1256 has shown promise in modulating inflammatory responses. Studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Study 1: Efficacy in Lung Cancer Models
A preclinical study evaluated the efficacy of MK-1256 in A549 lung cancer xenograft models. The treatment group exhibited a significant reduction in tumor volume compared to controls, with a reported decrease in microvessel density indicating effective angiogenesis inhibition .
Case Study 2: Combination Therapy with Chemotherapeutics
Another study explored the effects of combining MK-1256 with standard chemotherapeutics such as cisplatin. The combination therapy resulted in enhanced cytotoxicity against MCF7 cells compared to either treatment alone, highlighting the potential for synergistic effects in cancer treatment protocols .
Properties
Molecular Formula |
C23H25Cl2F3N4O3S |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
InChI Key |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
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